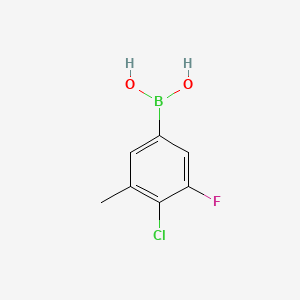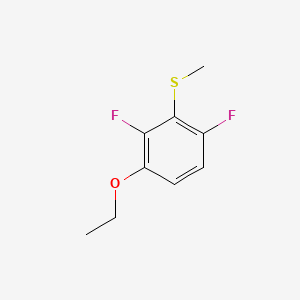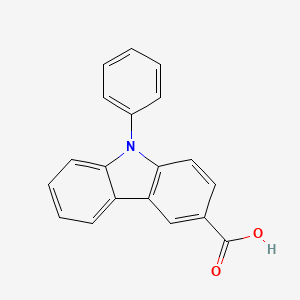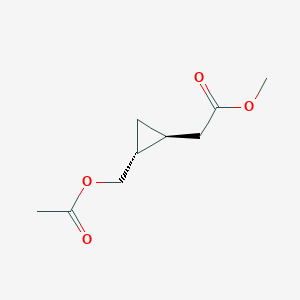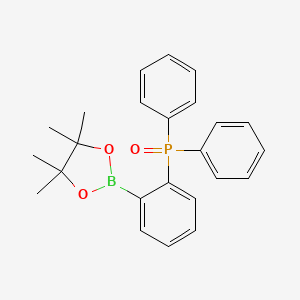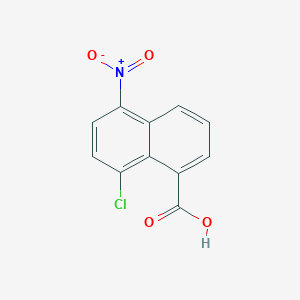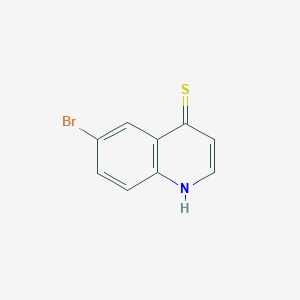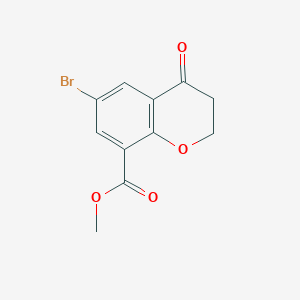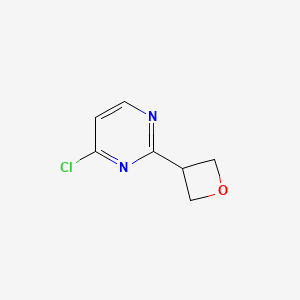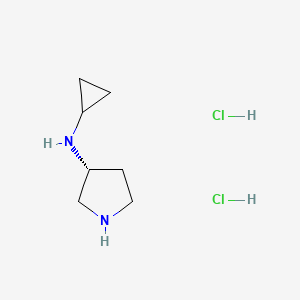
(R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with a cyclopropyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-3-piperidone as the raw material.
Condensation Reaction: N-Boc-3-piperidone undergoes a condensation reaction with enantiomerically pure ®-tert-butanesulfinyl amide in the presence of a catalytic amount of pyrrolidine.
Recrystallization: The enantiomerically pure intermediate is then recrystallized from a mixture of ethyl alcohol and heptane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a chiral amine in drug synthesis.
作用機序
The mechanism of action of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the biological system in which it is studied. The molecular targets and pathways involved include neurotransmitter receptors and enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
(S)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Aminopiperidine dihydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
N-Cyclopropylpiperidine: Another similar compound with a cyclopropyl group attached to a piperidine ring.
Uniqueness
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C7H16Cl2N2 |
|---|---|
分子量 |
199.12 g/mol |
IUPAC名 |
(3R)-N-cyclopropylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)9-7-3-4-8-5-7;;/h6-9H,1-5H2;2*1H/t7-;;/m1../s1 |
InChIキー |
XQDRPUHGBBFNGI-XCUBXKJBSA-N |
異性体SMILES |
C1CNC[C@@H]1NC2CC2.Cl.Cl |
正規SMILES |
C1CC1NC2CCNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


